(S)-Norverapamil
CAS No.: 123931-31-7
Cat. No.: VC20766651
Molecular Formula: C₂₆H₃₇ClN₂O₄
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123931-31-7 |
---|---|
Molecular Formula | C₂₆H₃₇ClN₂O₄ |
Molecular Weight | 440.6 g/mol |
IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile |
Standard InChI | InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1 |
Standard InChI Key | UPKQNCPKPOLASS-SANMLTNESA-N |
Isomeric SMILES | CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Chemical Structure and Properties
Molecular Structure and Formula
(S)-Norverapamil is chemically identified as 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile with S configuration at its chiral center. Its molecular formula is C₂₆H₃₆N₂O₄, featuring two dimethoxyphenyl groups, an amino linkage, and a nitrile functional group . The spatial arrangement of these groups in three-dimensional space, particularly the S-configuration at the chiral center, determines its specific pharmacological properties.
Physical Properties
The molecular weight of (S)-norverapamil is 440.6 g/mol as computed by PubChem 2.2. The compound exists as a solid at room temperature and possesses specific physicochemical properties that influence its pharmacokinetic profile, including its distribution, metabolism, and elimination in biological systems .
Stereochemistry and Enantiomeric Relationships
(S)-Norverapamil is one of two enantiomers of norverapamil, with the other being (R)-norverapamil. These enantiomers are mirror images of each other but possess different biological activities. The S configuration at the chiral center of norverapamil confers greater pharmacological activity compared to the R-enantiomer, particularly regarding effects on cardiac function and vascular smooth muscle . This stereoselectivity is a crucial factor in understanding the compound's role in verapamil therapy.
Pharmacokinetics of (S)-Norverapamil
Formation and Metabolism
(S)-Norverapamil is formed through the N-demethylation of verapamil, primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP3A4. This metabolic transformation occurs in an enantioselective manner, with the formation rates and subsequent metabolism of the R- and S-enantiomers differing significantly . The enantioselective metabolism results in different plasma concentrations of the enantiomers during therapy.
Plasma Concentration Patterns
Research indicates that the ratio of norverapamil to verapamil in plasma can be significantly affected by concurrent medications. In a study examining verapamil administration with rifampin, the norverapamil:verapamil ratio was found to be 2.11 (range 1.89-2.35), which was significantly higher than ratios observed in studies of participants receiving verapamil without rifampin . This suggests that drug interactions can substantially alter the metabolic pathways leading to norverapamil formation.
Enantiomeric Ratios and Time Dependence
The ratio of R-norverapamil to S-norverapamil has been reported as 3.34 (range 2.98-3.73) in patients receiving verapamil with rifampin, which is significantly higher than ratios typically observed in individuals taking verapamil alone . Interestingly, the R:S ratios for both verapamil and norverapamil have been observed to decrease over time following verapamil administration, while consistently remaining greater than 1 . This time-dependent change in enantiomeric ratios may have important implications for the duration of therapeutic effects.
Pharmacodynamics and Therapeutic Activity
Cardiovascular Effects
The S-enantiomer of norverapamil demonstrates greater negative inotropic, chronotropic, and dromotropic effects compared to the R-enantiomer. These properties translate to more pronounced effects on cardiac contractility, heart rate, and conduction velocity, respectively. Additionally, (S)-norverapamil exerts stronger effects on vascular smooth muscle, contributing to the vasodilatory effects observed during verapamil therapy .
Factors Influencing (S)-Norverapamil Pharmacokinetics
Drug Formulation Effects
Research has shown that different verapamil formulations can influence the pharmacokinetics of norverapamil enantiomers. Studies comparing immediate-release (IR) verapamil administered every 8 hours with controlled-release (CR) verapamil administered once daily revealed differences in enantiomer disposition patterns. While stereoselective R- and S-enantiomer disposition occurred regardless of the formulation administered, the R:S concentration ratios of verapamil differed between formulations .
Concurrent Medication Effects
The metabolism of verapamil to (S)-norverapamil can be significantly affected by concurrent medications. For example, rifampin co-administration has been shown to substantially alter the norverapamil:verapamil ratio, as well as the R:S ratios of both verapamil and norverapamil. In a study of patients receiving rifampin with verapamil, the norverapamil:verapamil ratio was 2.11 (1.89-2.35), significantly higher than typically observed without rifampin co-administration .
Pathophysiological Influences
Research Applications and Modeling
Physiologically Based Pharmacokinetic Modeling
Advanced physiologically based pharmacokinetic (PBPK) models have been developed to represent the pharmacokinetics of verapamil R- and S-enantiomers and their respective norverapamil metabolites. These models incorporate enantioselective processes including plasma protein binding, metabolism by CYP3A4, non-stereospecific P-glycoprotein (Pgp) transport, and passive glomerular filtration . Such models are valuable tools for predicting drug-drug interactions and optimizing therapeutic regimens.
Analytical Methods for Enantiomeric Separation
Research on (S)-norverapamil has necessitated the development of sophisticated analytical methods for separating and quantifying norverapamil enantiomers in biological samples. High-performance liquid chromatographic techniques with microwave-facilitated precolumn derivatization have been employed to determine enantiomer concentrations with high precision . These analytical advances have enabled more detailed investigations into the stereoselective pharmacokinetics of norverapamil.
Clinical Research Applications
(S)-Norverapamil has been studied in various clinical contexts, including investigations of verapamil as an adjunctive treatment for conditions such as tuberculosis. In a dose-finding study examining verapamil use in rifampin-containing treatment regimens, researchers measured levels of verapamil enantiomers and norverapamil, calculating ratios of norverapamil to verapamil, R-verapamil to S-verapamil, and R-norverapamil to S-norverapamil to better understand the pharmacokinetic interactions .
Future Research Directions
Drug Interaction Studies
The significant impact of concurrent medications on (S)-norverapamil formation and clearance highlights the need for comprehensive drug interaction studies. Understanding how various commonly prescribed medications affect (S)-norverapamil pharmacokinetics could help optimize verapamil therapy in patients requiring multiple medications.
Pathophysiological Investigations
Additional research examining how various pathophysiological states affect (S)-norverapamil pharmacokinetics and pharmacodynamics would be valuable. While some data exist regarding hyperlipidemia , studies in other conditions such as hepatic or renal impairment, cardiovascular diseases, and metabolic disorders would provide a more comprehensive understanding of how disease states might necessitate adjustment of verapamil dosing regimens.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume